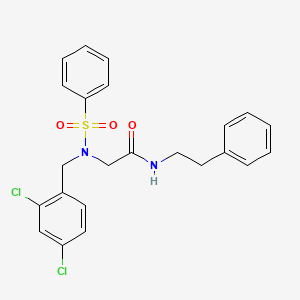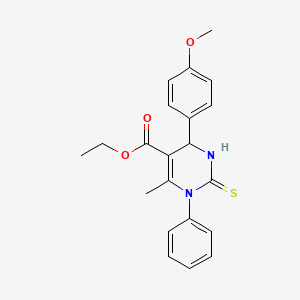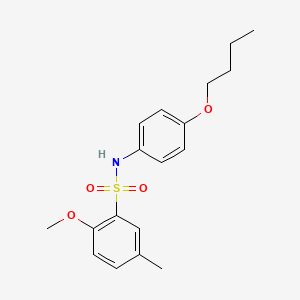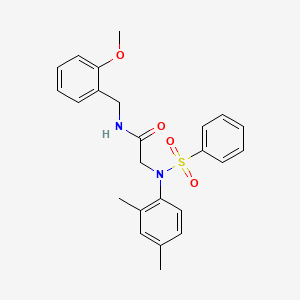
N~2~-(2,4-dichlorobenzyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(2,4-dichlorobenzyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DCPG, is a compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of glycine site NMDA receptor antagonists and has been shown to have neuroprotective effects. In
科学的研究の応用
N~2~-(2,4-dichlorobenzyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in several neurological disorders, including stroke, traumatic brain injury, and epilepsy. It has been shown to have neuroprotective effects by blocking the glycine site of NMDA receptors, which can prevent the influx of calcium ions and the subsequent excitotoxicity that can lead to neuronal damage. This compound has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
作用機序
N~2~-(2,4-dichlorobenzyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide acts as a glycine site NMDA receptor antagonist, which means that it binds to the glycine site of the receptor and prevents the binding of glycine. This results in a decrease in the opening of the receptor's ion channel, which reduces the influx of calcium ions into the cell. This can prevent the excitotoxicity that can lead to neuronal damage.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, including TNF-α and IL-1β, and can also reduce the activation of microglia and astrocytes. This compound has also been shown to reduce the expression of pro-apoptotic proteins and increase the expression of anti-apoptotic proteins. It can also increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity.
実験室実験の利点と制限
One advantage of N~2~-(2,4-dichlorobenzyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide is that it has been extensively studied and has a well-characterized mechanism of action. It is also relatively easy to synthesize and can be used in a variety of experimental settings. However, one limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments. It also has a relatively short half-life, which can make it difficult to maintain a consistent concentration over long periods of time.
将来の方向性
There are several future directions for research on N~2~-(2,4-dichlorobenzyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is its potential use in the treatment of traumatic brain injury, which is a major cause of morbidity and mortality worldwide. This compound has been shown to have neuroprotective effects in animal models of traumatic brain injury, and further research is needed to determine its potential clinical applications. Another area of interest is its potential use in the treatment of epilepsy, which is a neurological disorder characterized by recurrent seizures. This compound has been shown to have anticonvulsant effects in animal models of epilepsy, and further research is needed to determine its potential clinical applications. Finally, this compound may have potential applications in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease, which are characterized by neuronal damage and inflammation.
合成法
The synthesis of N~2~-(2,4-dichlorobenzyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide involves a multi-step process that starts with the reaction of 2,4-dichlorobenzylamine with 2-phenylethylamine to form N~1~-(2-phenylethyl)-2,4-dichlorobenzylamine. This intermediate is then reacted with p-toluenesulfonyl chloride to form N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)-2,4-dichlorobenzylamine. Finally, this compound is reacted with glycine to form the final product, this compound.
特性
IUPAC Name |
2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N2O3S/c24-20-12-11-19(22(25)15-20)16-27(31(29,30)21-9-5-2-6-10-21)17-23(28)26-14-13-18-7-3-1-4-8-18/h1-12,15H,13-14,16-17H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDCHOFYDLUVII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN(CC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,3-benzodioxol-5-yl)-3-[2-(diethylamino)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5006763.png)

![4-oxo-4-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-butenoic acid](/img/structure/B5006787.png)
![5-(4-hydroxy-3-nitrophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5006791.png)
![2-[3-(2-phenoxyethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5006799.png)


![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine hydrobromide](/img/structure/B5006823.png)

![(2S*,6S*)-2,6-diallyl-1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5006828.png)

![5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5006863.png)
![2-(4-cyclohexylphenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B5006869.png)
![2-methoxy-4-[3-(1-piperidinyl)-1-propyn-1-yl]phenol](/img/structure/B5006874.png)